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molecular formula C9H10ClN3O B8446928 1-(6-Chloropyrimidin-4-yl)-4-piperidone

1-(6-Chloropyrimidin-4-yl)-4-piperidone

Cat. No. B8446928
M. Wt: 211.65 g/mol
InChI Key: REYWLKSNFQWTFX-UHFFFAOYSA-N
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Patent
US06680312B2

Procedure details

To a solution of 8-(6-chloropyrimidine-4-yl)-1,4-dioxa-8-azaspiro[4,5]decane (12.79 g) in acetone (50 ml) was added 4N hydrochloric acid (50 ml), and the mixture was stirred at 50° C. for 1 hour. Under reduced pressure, acetone was removed, and the residue was neutralized with 2N sodium hydroxide solution and was extracted with ethyl acetate. The extract was washed with saturated brine, dried and concentrated, and the residue was crystallized from diethylether to give colorless crystals of 1-(6-chloropyrimidine-4-yl)piperidin-4-one (10.09 g).
Quantity
12.79 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]([N:8]2[CH2:17][CH2:16][C:11]3(OCC[O:12]3)[CH2:10][CH2:9]2)[CH:3]=1.Cl>CC(C)=O>[Cl:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]([N:8]2[CH2:9][CH2:10][C:11](=[O:12])[CH2:16][CH2:17]2)[CH:3]=1

Inputs

Step One
Name
Quantity
12.79 g
Type
reactant
Smiles
ClC1=CC(=NC=N1)N1CCC2(OCCO2)CC1
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Under reduced pressure, acetone was removed
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from diethylether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=NC=N1)N1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.09 g
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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